Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)-
Overview
Description
Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. This particular compound features a bromine atom on the phenyl ring and a methylsulfonyl group, which can influence its chemical properties and reactivity.
Scientific Research Applications
Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- typically involves the reaction of 4-bromoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound might involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining consistent reaction conditions and improving the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the bromine and methylsulfonyl groups can influence its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonamide, N-(4-chlorophenyl)-N-(methylsulfonyl)-
- Methanesulfonamide, N-(4-fluorophenyl)-N-(methylsulfonyl)-
- Methanesulfonamide, N-(4-iodophenyl)-N-(methylsulfonyl)-
Uniqueness
Methanesulfonamide, N-(4-bromophenyl)-N-(methylsulfonyl)- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated derivatives. The specific combination of functional groups can also affect its solubility, stability, and overall chemical behavior.
Properties
IUPAC Name |
N-(4-bromophenyl)-N-methylsulfonylmethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO4S2/c1-15(11,12)10(16(2,13)14)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXUHSBRYMSLDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=C(C=C1)Br)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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